(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMXCKDDWPEREW-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=NC=N1)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the pyrimidine moiety. One common method involves the reaction of a pyrrolidine derivative with a pyrimidine derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine
In medicine, ®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of ®-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
6-Substituted Pyrimidine Derivatives
Key Observations :
Pyridine vs. Pyrimidine Core Structures
Key Observations :
- Pyridine derivatives (e.g., ) often serve as intermediates in cross-coupling reactions due to their halogen substituents (e.g., iodo) .
- Pyrimidine-based compounds like the target are more likely to engage in hydrogen bonding or π-stacking interactions in biological systems due to additional nitrogen atoms .
Functional Group Modifications on the Pyrrolidine Core
Key Observations :
- The bromophenoxy derivative () is tailored for cross-coupling reactions, unlike the target compound’s diethylamino-pyrimidine system .
Biologische Aktivität
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, identified by its CAS number 1354000-24-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevance in therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 336.43 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a pyrimidine moiety, which is linked via an ether bond to a tert-butyl ester group.
The biological activity of this compound is primarily attributed to its interaction with specific kinases involved in cellular signaling pathways. Recent studies have highlighted its potential as an inhibitor of certain plasmodial kinases, which are crucial for the life cycle of malaria parasites. By targeting these kinases, the compound may disrupt the proliferation of malaria parasites in the human host.
Biological Activity Overview
-
Antimalarial Activity :
- Target Kinases : The compound has shown promising results against PfCDPK1 and PfPKG kinases. In vitro assays indicated that it can inhibit these kinases effectively, with IC values in the nanomolar range for some analogs .
- Efficacy : It has been reported that structurally similar compounds exhibit significant antiplasmodial activity, suggesting that modifications to the pyrrolidine or pyrimidine components may enhance efficacy against malaria .
-
Cytotoxicity and Antiproliferative Effects :
- Preliminary studies indicate that (R)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate may also exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which is mediated by the activation of caspase pathways .
- Case Study : A recent investigation into related compounds demonstrated that modifications to the pyrimidine structure can lead to enhanced antiproliferative effects against human cancer cell lines such as MCF-7 and A549, with IC values significantly lower than traditional chemotherapeutics .
Research Findings
Recent literature provides insights into structure-activity relationships (SAR) for similar compounds:
- Inhibitory Potency : Compounds with specific substitutions on the pyrimidine ring have shown improved inhibitory potency against PfPKG and PfGSK3 kinases. For example, certain analogs demonstrated IC values as low as 17 nM against PfCDPK1 .
| Compound | Target Kinase | IC (nM) |
|---|---|---|
| Purfalcamine | PfCDPK1 | 17 |
| Compound 8a | PfPK6 | 181 |
| Compound 9b | PfGSK3 | 695 |
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods due to potential dust formation; avoid inhalation .
- Storage : Store sealed at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
Emergency Response : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .
How does the diethylamino group influence the compound’s biological activity?
Advanced
The diethylamino group:
- Enhances solubility : Its basicity improves water solubility at physiological pH, critical for in vitro assays .
- Modulates target binding : Acts as a hydrogen bond acceptor, potentially interacting with kinase ATP pockets or nucleic acid grooves .
- Affects pharmacokinetics : Tertiary amines may increase blood-brain barrier permeability in neuroactive drug candidates .
Experimental Validation : Compare IC₅₀ values of diethylamino-substituted analogs vs. unsubstituted derivatives in enzyme inhibition assays .
What analytical techniques are most reliable for assessing purity?
Q. Basic
- HPLC with UV/Vis detection : Use a C18 column (MeCN/H₂O gradient) to quantify impurities; aim for ≥95% purity .
- TLC monitoring : Employ silica gel plates (ethyl acetate/hexane) with visualization under UV254 for reaction progress .
- Elemental analysis : Validate C, H, N content to confirm stoichiometry .
Advanced Tip : Pair LC-MS to correlate retention times with molecular weights, identifying byproducts like Boc-deprotected intermediates .
How can stereochemical integrity (R-configuration) be maintained during synthesis?
Q. Advanced
- Chiral auxiliaries : Use (R)-pyrrolidine precursors from enantioselective catalysis (e.g., asymmetric hydrogenation) .
- Low-temperature reactions : Perform key steps (e.g., SN2 substitutions) at 0°C to minimize racemization .
- Circular Dichroism (CD) : Monitor chiral centers post-synthesis; compare optical rotation with literature values .
Case Study : A 10% racemization observed at 60°C was eliminated by reducing the temperature to 0°C during pyrimidine coupling .
What are common decomposition pathways, and how can they be mitigated?
Q. Advanced
- Boc group hydrolysis : Occurs in acidic/humid conditions; store under anhydrous N₂ and avoid protic solvents .
- Oxidation of pyrrolidine : Add antioxidants (e.g., BHT) during long-term storage .
- Pyrimidine ring degradation : Protect from UV light to prevent photolytic cleavage .
Stability Study : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .
How does this compound compare structurally to similar pyrrolidine-pyrimidine hybrids?
Q. Advanced
- Key differentiators : The diethylamino group and tert-butyl carbamate provide unique steric and electronic profiles vs. trifluoromethyl or methoxy analogs .
- Bioisosteric replacements : Replace pyrimidine with triazine to assess impact on target binding .
SAR Insight : Methyl-to-ethyl substitution on the amino group increased potency against kinase X by 3-fold, suggesting steric tolerance .
What are best practices for reproducibility in multi-step syntheses?
Q. Methodological
- Detailed reaction logs : Record exact equivalents, solvent batches, and stirring rates .
- Intermediate characterization : Validate each step via NMR/MS before proceeding .
- Collaborative validation : Cross-check protocols with independent labs to identify overlooked variables (e.g., trace metal contaminants) .
Example : A 20% yield variation was traced to residual water in acetonitrile; switching to anhydrous, HPLC-grade solvent resolved the issue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
